Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)

6-(4-Phenylbutoxy)-1-hexanamine structure
97664-58-9 structure
Product Name:6-(4-Phenylbutoxy)-1-hexanamine
Numéro CAS:97664-58-9
Le MF:C16H27NO
Mégawatts:249.391684770584
CID:750957
Update Time:2025-06-07

6-(4-Phenylbutoxy)-1-hexanamine Propriétés chimiques et physiques

Nom et identifiant

    • 1-Hexanamine, 6-(4-phenylbutoxy)-
    • 6-(4-Phenylbutoxy)-1-hexanamine
    • 6-(4-phenylbutoxy)hexan-1-amine
    • 6-(4-Phenylbutoxy)-1-hexanamine (ACI)
    • D 2543
    • Piscine à noyau: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
    • La clé Inchi: GNSOSZKMHANCMP-UHFFFAOYSA-N
    • Sourire: O(CCCCCCN)CCCCC1C=CC=CC=1

6-(4-Phenylbutoxy)-1-hexanamine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
P297920-100mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
100mg
$ 221.00 2023-09-06
TRC
P297920-250mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
250mg
$ 476.00 2023-09-06
TRC
P297920-500mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
500mg
$849.00 2023-05-17
TRC
P297920-1g
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
1g
$1522.00 2023-05-17
A2B Chem LLC
AX41003-100mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
100mg
$333.00 2024-07-18
A2B Chem LLC
AX41003-250mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
250mg
$577.00 2024-07-18

6-(4-Phenylbutoxy)-1-hexanamine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Référence
New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, rt → 50 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  2 h, rt
Référence
Enzyme inhibitors and the use thereof in the treatment of disease
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
Référence
Enzyme inhibitors and the use thereof
, United States, , ,

Méthode de production 4

Conditions de réaction
Référence
Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists.
, United States, , ,

Méthode de production 5

Conditions de réaction
Référence
Phenethanolamine derivatives
, Belgium, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  2 h, 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux
Référence
Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism
Knezevic, Anamarija; Novak, Jurica; Bosak, Anita; Vinkovic, Marijana, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Méthode de production 7

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 10 - 11
Référence
3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 25 - 30 °C
Référence
An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities
Boodida, Sathyanarayana ; Gudla, Parandhama ; Maddula, Srinivasula Reddy, Asian Journal of Chemistry, 2022, 34(12), 3333-3352

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium hydride
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide ,  Sodium azide Solvents: Dimethylformamide ;  80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
Référence
Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
Référence
Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol
Nagia, A.; Praveen, P.; Kubey, A. K., Indian Journal of Chemistry, 1995, (1995), 629-31

Méthode de production 11

Conditions de réaction
Référence
Preparation of phenylethanolamines as drugs
, Germany, , ,

6-(4-Phenylbutoxy)-1-hexanamine Raw materials

6-(4-Phenylbutoxy)-1-hexanamine Preparation Products

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